molecular formula C11H8O2S B8564537 (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid

(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid

Cat. No.: B8564537
M. Wt: 204.25 g/mol
InChI Key: OCCNZXOFXUAHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C11H8O2S It is a derivative of benzothiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with a benzothiophene aldehyde to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzothiophen-2-yl)prop-2-enoic acid
  • 3-(1-Benzothiophen-5-yl)prop-2-enoic acid
  • 3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid

Uniqueness

(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H8O2S

Molecular Weight

204.25 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C11H8O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)

InChI Key

OCCNZXOFXUAHOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1-benzothiophene-3-carbaldehyde (4.9 g, 0.03 mol), malonic acid (6.6 g, 0.06 mol) and piperidine (1 mL) in 100 mL anhydrous pyridine was heated at 110° C. overnight. The reaction mixture was cooled to room temperature and the solvent was removed in vacuo. The residue was taken up in 100 mL of water and 1 N hydrochloric acid was added to adjust the pH of this solution to ca. 3. The suspension was filtered and the yellow solid was collected, washed with water (3×50 mL) and concentrated in vacuo to give the indicated product with 95% purity (5.65 g, 91%).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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